molecular formula C47H75NO4 B608025 Hyperforin dicyclohexylammonium salt CAS No. 238074-03-8

Hyperforin dicyclohexylammonium salt

Cat. No. B608025
CAS RN: 238074-03-8
M. Wt: 718.1 g/mol
InChI Key: KJVNMVCMFQAPDM-DNSWOBEMSA-N
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Description

Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, which is the primary active constituent responsible for the antidepressant and anxiolytic properties of St. John’s Wort extracts John’s Wort . This compound has gained significant attention due to its potential therapeutic applications, including its antidepressant, anti-inflammatory, and anticancer properties .

Safety and Hazards

Hyperforin dicyclohexylammonium salt is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .

Cellular Effects

Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .

Molecular Mechanism

The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .

Dosage Effects in Animal Models

In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg

Metabolic Pathways

Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .

Transport and Distribution

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.

Subcellular Localization

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677360
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

238074-03-8
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyperforine dicyclohexylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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